molecular formula C13H17Cl2N B14612824 N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine CAS No. 57027-43-7

N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine

Cat. No.: B14612824
CAS No.: 57027-43-7
M. Wt: 258.18 g/mol
InChI Key: DINFHHBJFQVJJC-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a phenylprop-2-en-1-amine structure, making it a versatile molecule for different chemical reactions and applications.

Properties

CAS No.

57027-43-7

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C13H17Cl2N/c14-8-11-16(12-9-15)10-4-7-13-5-2-1-3-6-13/h1-7H,8-12H2

InChI Key

DINFHHBJFQVJJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine typically involves the reaction of 3-phenylprop-2-en-1-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines, thiols, or ethers.

    Oxidation Reactions: Products include oxides or other oxidized derivatives.

    Reduction Reactions: Products include reduced amines or other reduced derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine involves its ability to interact with biological molecules, such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links or other modifications. These interactions can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a phenylprop-2-en-1-amine group.

    N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of a phenylprop-2-en-1-amine group.

    N,N-Bis(2-chloroethyl)amine: Lacks the phenylprop-2-en-1-amine group, making it a simpler structure.

Uniqueness

N,N-Bis(2-chloroethyl)-3-phenylprop-2-en-1-amine is unique due to the presence of the phenylprop-2-en-1-amine group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological molecules and makes it a valuable compound for various applications.

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